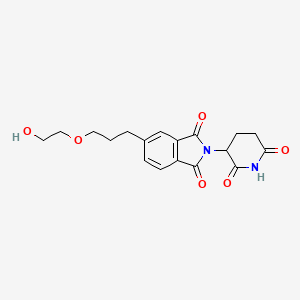
2,4,6-Trichloro-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H8Cl3NO and a molecular weight of 264.53 g/mol . It is characterized by the presence of three chlorine atoms attached to a benzene ring and a cyclopropyl group attached to the amide nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-cyclopropylbenzamide typically involves the chlorination of benzamide derivatives. One common method involves the use of 2,4,6-trichloro-1,3,5-triazine as a chlorinating agent in the presence of dimethyl sulfoxide (DMSO) under neutral conditions . This reaction is rapid, selective, and yields high amounts of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of reagents make it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-N-cyclopropylbenzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-cyclopropylbenzamide
- 2,6-Dichloro-N-cyclopropylbenzamide
- 2,4,6-Trichloro-N-methylbenzamide
Uniqueness
2,4,6-Trichloro-N-cyclopropylbenzamide is unique due to the presence of three chlorine atoms and a cyclopropyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H8Cl3NO |
|---|---|
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
2,4,6-trichloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H8Cl3NO/c11-5-3-7(12)9(8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) |
Clave InChI |
XAWDTLKMOMWTQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14772665.png)
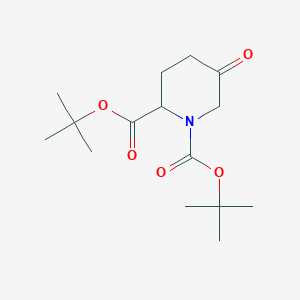

![methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B14772684.png)
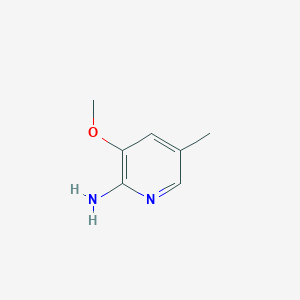
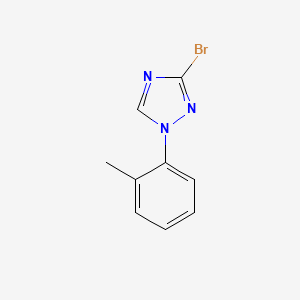
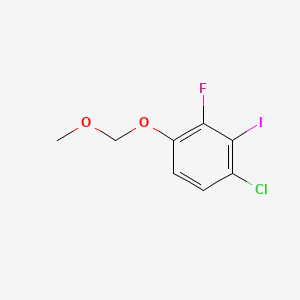
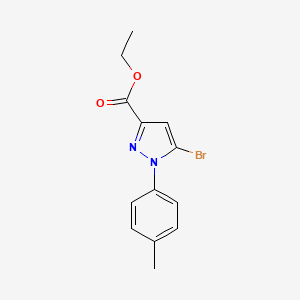
![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)

